Thiophosphonoformic acid

Pharmacokinetics Oral Bioavailability Antiviral Prodrug

Thiophosphonoformic acid (TPFA), also known as Thiofoscarnet, ANX-201, or Thiovir™, is a sulfur-containing analog of phosphonoformic acid (foscarnet; PFA). It belongs to a distinct class of pyrophosphate analog reverse transcriptase inhibitors (RTIs) that target the viral polymerase enzyme by mimicking the pyrophosphate product of nucleotide incorporation.

Molecular Formula CH3O4PS
Molecular Weight 142.07 g/mol
CAS No. 99107-93-4
Cat. No. B3064360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophosphonoformic acid
CAS99107-93-4
Molecular FormulaCH3O4PS
Molecular Weight142.07 g/mol
Structural Identifiers
SMILESC(=O)(O)P(=S)(O)O
InChIInChI=1S/CH3O4PS/c2-1(3)6(4,5)7/h(H,2,3)(H2,4,5,7)
InChIKeyOSIAURSWRZARKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiophosphonoformic Acid (TPFA) CAS 99107-93-4: A Sulfur-Containing Pyrophosphate Analog Reverse Transcriptase Inhibitor


Thiophosphonoformic acid (TPFA), also known as Thiofoscarnet, ANX-201, or Thiovir™, is a sulfur-containing analog of phosphonoformic acid (foscarnet; PFA). It belongs to a distinct class of pyrophosphate analog reverse transcriptase inhibitors (RTIs) that target the viral polymerase enzyme by mimicking the pyrophosphate product of nucleotide incorporation [1]. Unlike foscarnet, which requires intravenous administration due to poor oral bioavailability, TPFA was specifically designed as an orally bioavailable alternative that retains broad-spectrum antiviral activity [2].

Why Foscarnet (Phosphonoformic Acid) Cannot Simply Be Substituted by Thiophosphonoformic Acid in Research and Therapeutic Development


Replacing thiophosphonoformic acid (TPFA) with its parent compound foscarnet (PFA) in a research or drug development context is not a functionally equivalent substitution. The replacement of the phosphoryl oxygen with sulfur fundamentally alters the molecule's physicochemical, pharmacokinetic, and resistance profile behavior. Preclinical evidence demonstrates that TPFA acts as a prodrug, delivering both the active TPFA molecule and the active metabolite PFA systemically after oral dosing, a delivery route unavailable to foscarnet [1]. Furthermore, TPFA exhibits a unique viral resistance profile, including the ability to resensitize nucleoside reverse transcriptase inhibitor (NRTI)-resistant viruses, a property not shared by its oxygen analog [2]. These differences have direct implications for experimental design and therapeutic development.

Quantitative Differentiation Guide for Thiophosphonoformic Acid: Oral Bioavailability, Synergistic Dose Reduction, and Resistance Profile


Superior Oral Bioavailability of TPFA Compared to Parent Compound Foscarnet (PFA) in a Feline Model

In a direct head-to-head pharmacokinetic study in adult cats, thiophosphonoformic acid (TPFA) demonstrated significantly higher oral bioavailability compared to foscarnet (PFA). The study established that TPFA functions as an oral prodrug, delivering both the active parent compound and the active metabolite PFA systemically [1].

Pharmacokinetics Oral Bioavailability Antiviral Prodrug

Synergistic Dose Reduction with Oseltamivir Against Human and Avian Influenza Strains

The combination of thiophosphonoformic acid (TPFA) with the neuraminidase inhibitor oseltamivir produced a synergistic antiviral effect, quantified by the substantial reduction in the effective concentration of TPFA required to inhibit viral replication. This supra-additive effect was observed against multiple influenza strains in vitro [1].

Influenza Synergy Dose Reduction Combination Therapy

Activity Against NRTI- and NNRTI-Resistant HIV Isolates Supports a Unique Resistance Profile

Preclinical resistance profiling demonstrated that thiophosphonoformic acid (TPFA) has a distinct resistance profile compared to other approved reverse transcriptase inhibitors. Virus selected for resistance to TPFA showed hypersensitivity, not cross-resistance, to multiple NRTIs and NNRTIs. In a PhenoSense® assay, all clinical isolates with varying degrees of NRTI/NNRTI resistance were sensitive to TPFA, with the majority being hypersusceptible [1].

HIV Drug Resistance Reverse Transcriptase Hypersusceptibility

Broad-Spectrum In Vitro Antiviral Activity with Definitive IC50 Values Against Influenza A Subtypes

Thiophosphonoformic acid (TPFA) showed broad-spectrum antiviral activity against multiple influenza A subtypes from different species, with quantifiable IC50 values. The compound achieved sub-100 µM IC50 concentrations across all strains tested [1].

Influenza A Broad-Spectrum Antiviral IC50

Favorable Selectivity Profile Based on Differential Inhibition of HIV RT vs. Mammalian DNA Polymerase

The foundational patent for TPFA reports that the compound exhibits potent inhibition of HIV and HIV reverse transcriptase (RT) while being 'surprisingly less toxic with respect to inhibition of mammalian DNA polymerase' [1]. This assertion is based on side-by-side enzymatic assays comparing inhibitory activity against viral RT and host alpha DNA polymerase. While specific quantitative values (e.g., selectivity index) are not disclosed in the publicly available abstract, the claim of differential inhibition is a core element of the compound's pharmacological rationale and directly addresses the toxicity limitations of foscarnet.

Selectivity Index HIV Reverse Transcriptase Host Polymerase Toxicity

Concurrent Delivery of Active Metabolite PFA (Foscarnet) After Oral Dosing

Pharmacokinetic analysis reveals that oral administration of TPFA results in systemic exposure to both the parent compound and its active metabolite, foscarnet (PFA). Urinary excretion data provides a quantitative map of this metabolism: after intravenous dosing, 42.3% of the dose was recovered in 6-hour cumulative urine, with 23.5% as unchanged TPFA and 13.8% as PFA [1].

Prodrug Drug Metabolism Pharmacokinetics

High-Impact Application Scenarios for Thiophosphonoformic Acid Based on Verified Preclinical Evidence


Oral Antiviral Prodrug Development for HIV Salvage Therapy

Development programs focused on creating an oral regimen for treatment-resistant HIV should prioritize TPFA. It directly addresses foscarnet's limitation of low oral bioavailability (8% for PFA vs. 22-33% for TPFA in cats [4]) and offers a unique resistance profile that resensitizes NRTI-resistant virus [2]. This dual advantage positions TPFA as a lead candidate for creating convenient, all-oral salvage regimens.

Combination Influenza Therapy with Reduced-Dose Neuraminidase Inhibitors

Research into pandemic or avian influenza preparedness can leverage the strong synergy between TPFA and oseltamivir. The demonstrated ability to lower the required TPFA dose by up to 100-fold against H5N2 [4] makes TPFA an essential compound for investigating combination therapies that maintain efficacy while minimizing drug exposure and potential toxicity.

In Vitro Studies of Reverse Transcriptase Drug Resistance and Hypersusceptibility Mechanisms

Virology laboratories studying drug resistance evolution should use TPFA to investigate its unique mechanism of action. The finding that TPFA-resistant virus is hypersusceptible to NRTIs and NNRTIs, and that co-resistant virus cannot be easily generated [4], makes it a critical tool for probing the mechanistic constraints of the HIV reverse transcriptase active site.

Broad-Spectrum Antiviral Screening Against Influenza A Subtypes

For any screening campaign against diverse influenza A strains (human H1N1, H3N2; equine H3N8; avian H5N2), TPFA serves as a validated positive control. Its published IC50 range of 29-55 µM [4] provides a reliable benchmark for calibrating assay sensitivity and comparing the potency of novel antiviral candidates.

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